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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the utilization of MMV688845, a

synthetic phenylalanine amide, in macrophage infection models, particularly for studying its

efficacy against Mycobacterium abscessus.

Introduction

MMV688845 is an investigational compound that has demonstrated potent bactericidal activity

against Mycobacterium abscessus, a notoriously drug-resistant, rapidly growing

nontuberculous mycobacterium.[1][2][3] This compound functions by inhibiting the RpoB

subunit of the bacterial RNA polymerase, a mechanism distinct from that of rifamycins.[1][2] Its

efficacy has been observed both in axenic cultures and, importantly, within the intracellular

environment of macrophages, making it a promising candidate for further drug development.[1]

[2][3] These notes provide detailed protocols for employing MMV688845 in a THP-1

macrophage infection model, along with relevant quantitative data and pathway diagrams.

Data Presentation
The following tables summarize the quantitative data regarding the activity of MMV688845
against Mycobacterium abscessus.
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Parameter
In Vitro (Axenic

Culture)

Intra-

macrophage

(THP-1 cells)

Reference

Compound

(Rifabutin)

Reference

MIC90
Not explicitly

stated
16 µM

Not explicitly

stated
[1]

MBC90
15 µM (2x

MIC90)
≤16 µM (1x MIC) 2.4 µM (2x MIC) [1]

Table 1: Summary of MMV688845 Activity Against M. abscessus

Combination with MMV688845 Interaction

Commonly used anti-M. abscessus antibiotics Additivity

Macrolides (e.g., Clarithromycin) Synergy

Table 2: Synergy of MMV688845 with Other Antibiotics[1][2]

Experimental Protocols
THP-1 Macrophage Culture and Differentiation
This protocol describes the maintenance and differentiation of THP-1 human monocytic

leukemia cells into macrophage-like cells suitable for infection studies.

Materials:

THP-1 cell line

RPMI 1640 medium

Fetal Bovine Serum (FBS)

L-Glutamine

Non-essential amino acids
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Phorbol 12-myristate 13-acetate (PMA)

6-well or 24-well tissue culture plates

Humidified incubator (37°C, 5% CO2)

Procedure:

Maintenance of THP-1 Monocytes:

Culture THP-1 cells in RPMI 1640 medium supplemented with 5% FBS, 2% L-glutamine,

and 1% non-essential amino acids.[1]

Maintain cell density between 0.25 x 10^6 and 1 x 10^6 cells/mL.[1]

Subculture every 2-3 days by diluting the cell suspension to 0.25 x 10^6 cells/mL.[1]

Discard cultures after 3 months of continuous subculturing.[1]

Differentiation into Macrophages:

Seed THP-1 monocytes into tissue culture plates at a density of 2 x 10^5 cells/well (for 24-

well plates) or 1 x 10^6 cells/well (for 6-well plates).

Add PMA to a final concentration of 50-100 ng/mL.

Incubate for 48-72 hours to allow for differentiation into adherent, macrophage-like cells.

After incubation, aspirate the PMA-containing medium and wash the cells gently with

fresh, warm RPMI 1640 medium.

Add fresh, complete RPMI 1640 medium without PMA and rest the cells for 24 hours

before infection.

Mycobacterium abscessus Infection of THP-1
Macrophages
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This protocol details the infection of differentiated THP-1 macrophages with M. abscessus to

evaluate the intracellular efficacy of MMV688845.

Materials:

Differentiated THP-1 macrophages in culture plates

M. abscessus culture (e.g., ATCC 19977) in logarithmic growth phase

Complete RPMI 1640 medium

MMV688845 stock solution (dissolved in DMSO)

Amikacin (for removal of extracellular bacteria)

Sterile water or 0.05% Triton X-100 in PBS (for cell lysis)

7H10 agar plates

Sterile PBS

Procedure:

Preparation of Bacterial Inoculum:

Culture M. abscessus in an appropriate broth (e.g., 7H9) to mid-log phase.

Wash the bacterial cells with sterile PBS and resuspend in complete RPMI 1640 medium

without antibiotics.

Adjust the bacterial suspension to the desired concentration to achieve a multiplicity of

infection (MOI) of 1-10.

Infection of Macrophages:

Remove the culture medium from the differentiated THP-1 cells.

Add the bacterial inoculum to the macrophages.
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Incubate for 2-4 hours at 37°C with 5% CO2 to allow for phagocytosis.

Removal of Extracellular Bacteria:

Aspirate the infection medium.

Wash the cells twice with warm PBS to remove non-phagocytosed bacteria.

Add fresh complete RPMI 1640 medium containing a low concentration of amikacin (e.g.,

50 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.

Wash the cells again with warm PBS to remove the amikacin.

Treatment with MMV688845:

Add fresh complete RPMI 1640 medium containing the desired concentrations of

MMV688845 (and control compounds/vehicle).

Incubate for the desired duration (e.g., 24, 48, 72 hours).

Quantification of Intracellular Bacteria:

At each time point, aspirate the medium.

Lyse the macrophages by adding sterile water or 0.05% Triton X-100 in PBS and

incubating for 10-15 minutes.

Serially dilute the cell lysates in PBS.

Plate the dilutions onto 7H10 agar plates.

Incubate the plates at 37°C for 3-5 days, or until colonies are visible.

Count the colony-forming units (CFU) to determine the number of viable intracellular

bacteria.

High-Content Imaging of Intracellular M. abscessus
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This method provides a higher throughput alternative to CFU counting for assessing bacterial

load and synergy.

Materials:

Differentiated THP-1 macrophages in clear-bottom imaging plates (e.g., 96- or 384-well)

Fluorescently labeled M. abscessus (e.g., expressing RFP)

MMV688845 and other test compounds

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

High-content imaging system and automated image analysis software

Procedure:

Follow the infection protocol as described above, using fluorescently labeled bacteria.

At the end of the treatment period, fix the cells (e.g., with 4% paraformaldehyde).

Stain the macrophage nuclei with DAPI.

Acquire images using a high-content imaging system, capturing both the DAPI (for cell

counting) and RFP (for bacterial quantification) channels.[1]

Use automated image analysis software to quantify the number of macrophages and the

total fluorescence intensity of the bacteria per cell or per well.

Calculate the percent inhibition of bacterial growth compared to vehicle-treated controls.

Visualizations
Signaling Pathways and Experimental Workflows
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MMV688845 Mechanism of Action
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Caption: Mechanism of action of MMV688845.
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Macrophage Infection Workflow
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Caption: Experimental workflow for macrophage infection.
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Host Cell Response to Mycobacterial Infection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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